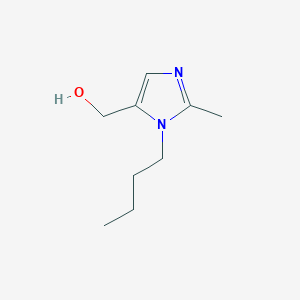
(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” is a solid compound that forms white crystalline structures at room temperature. It exhibits solubility in water and certain organic solvents such as methanol and ethanol. Remarkably, it remains stable under standard conditions .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of methyl propiolate with substituted amidoximes. This two-stage microwave protocol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces the desired NH-imidazoles .
Industrial Production: While specific industrial production methods may vary, the synthesis typically involves the regiocontrolled construction of substituted imidazoles. These heterocycles serve as essential building blocks for functional molecules used in various applications .
Chemical Reactions Analysis
Reactivity: “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Let’s explore some common reagents and conditions associated with these transformations:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the imidazole ring or other functional groups.
Substitution: Halogenation reactions (e.g., with chlorine or bromine) can replace hydrogen atoms on the imidazole ring.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an imidazole with different substituents.
Scientific Research Applications
Chemistry: Researchers explore “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” for its role in designing novel ligands, catalysts, and functional materials.
Biology and Medicine:Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activity. Researchers investigate this compound’s potential as an antimicrobial agent.
Enzyme Inhibition: Some imidazole-based compounds act as enzyme inhibitors, making them relevant in drug discovery.
Ionic Liquids: Imidazoles contribute to the development of ionic liquids, which find applications in green chemistry and separation processes.
Mechanism of Action
The exact mechanism by which “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” exerts its effects depends on its specific application. It may interact with molecular targets or modulate biochemical pathways.
Comparison with Similar Compounds
While unique in its own right, this compound shares similarities with other imidazole derivatives. Notable examples include 1-methyl-5-nitro-1H-imidazole-2-methanol and related structures.
Properties
CAS No. |
141691-98-7 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(3-butyl-2-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-11-8(2)10-6-9(11)7-12/h6,12H,3-5,7H2,1-2H3 |
InChI Key |
UZFLEGLAPZSDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC=C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


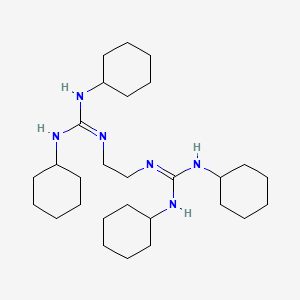
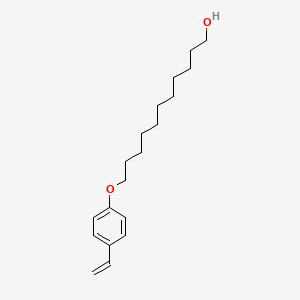
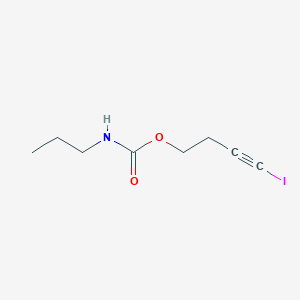
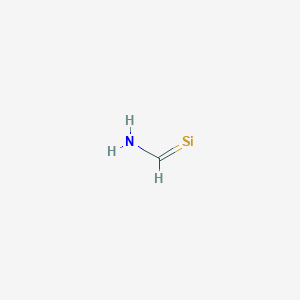
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
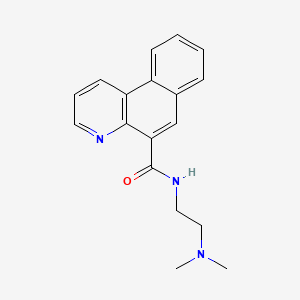
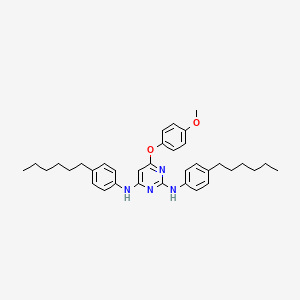
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
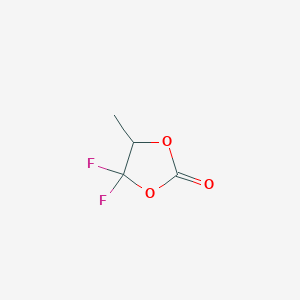
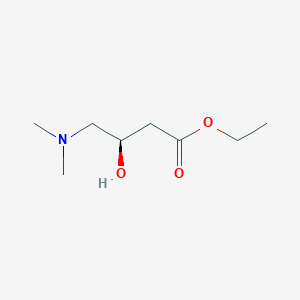
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
